

Technical Guide: Therapeutic Applications of Morpholine-Containing Compounds[1]

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Compound of Interest

Compound Name: *3-(2-Morpholin-4-yl-ethoxy)-benzoic acid*

CAS No.: 219935-32-7

Cat. No.: B1629761

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Executive Summary

The morpholine heterocycle (tetrahydro-1,4-oxazine) represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Unlike simple aliphatic amines, morpholine offers a unique balance of physicochemical properties—specifically the "Solubility-Permeability Paradox." Its inclusion in a drug candidate frequently resolves poor metabolic stability and low aqueous solubility without compromising lipophilicity to the point of preventing membrane permeation.

This guide analyzes the structural rationale for deploying morpholine moieties, details their mechanistic roles in FDA-approved therapeutics (Oncology, CNS, Infectious Disease), and provides validated synthetic and experimental protocols for their integration into novel chemical entities (NCEs).

Part 1: The Medicinal Chemistry of Morpholine[1][2][4][5][6][7][8]

The Pharmacophore Advantage

The morpholine ring is characterized by a chair conformation containing a basic nitrogen atom and an electronegative oxygen atom at the 4-position relative to the nitrogen.

- **Basicity Modulation:** The inductive effect of the ethereal oxygen reduces the pKa of the secondary amine to approximately 8.3–8.7 (compared to ~10-11 for piperidine). This lowers the percentage of ionized species at physiological pH (7.4), enhancing membrane permeability while retaining enough basicity for solubility and lysosomal trapping.
- **Metabolic Shielding:** Morpholine is frequently used to block metabolic "hotspots." Replacing a labile alkyl group or a piperazine ring (prone to oxidation) with morpholine often extends the half-life () of a compound by resisting CYP450-mediated oxidative metabolism.
- **Hydrogen Bonding:** The ether oxygen serves as a weak hydrogen bond acceptor (HBA), while the nitrogen (if protonated or unsubstituted) acts as a donor/acceptor. This allows for specific vectoral interactions within enzyme active sites (e.g., the hinge region of kinases).

Physicochemical Profile

Property	Value/Characteristic	Impact on Drug Design
pKa (Conjugate Acid)	~8.3 - 8.5	Optimal for oral bioavailability; balance of ionized/unionized forms at pH 7.4.
LogP (Lipophilicity)	Lower than Piperidine	Improves aqueous solubility; reduces non-specific protein binding.
Conformation	Chair (lowest energy)	Rigid enough to hold substituents in place, flexible enough to induce fit.
H-Bond Acceptors	2 (N, O)	Facilitates water solubility and target binding (e.g., solvent front interactions).

Part 2: Therapeutic Mechanisms & Case Studies[7] Oncology: The "Solubilizing Tail" (EGFR Inhibitors)

In kinase inhibitors, morpholine is often attached via an alkoxy linker to the quinazoline core. Its primary role is to interact with the solvent interface of the ATP-binding pocket, improving the drug's bulk physical properties rather than binding deep within the hydrophobic cleft.

Case Study: Gefitinib (Iressa)

- Target: EGFR (Epidermal Growth Factor Receptor) tyrosine kinase.[3][4]
- Morpholine Role: The 3-morpholinopropoxy group at the C-6 position of the quinazoline core points outward toward the solvent.
 - Solubility: It protonates in the stomach, ensuring oral absorption.
 - PK: It prevents rapid metabolic clearance compared to unsubstituted analogs.

Infectious Diseases: Electronic Tuning (Oxazolidinones)

Case Study: Linezolid (Zyvox)[5]

- Target: Bacterial 23S ribosomal RNA of the 50S subunit.
- Morpholine Role: The morpholine ring is attached to the phenyl ring. Unlike Gefitinib, here the morpholine is part of the core pharmacophore.
 - Electronic Effect: The electron-donating nature of the morpholine nitrogen (moderated by the ring oxygen) tunes the electron density of the central phenyl ring, optimizing the π -stacking interactions within the ribosomal binding site.
 - Safety: Early analogues with more basic amines showed toxicity; the morpholine ring mitigated this.

CNS Disorders: Reuptake Inhibition

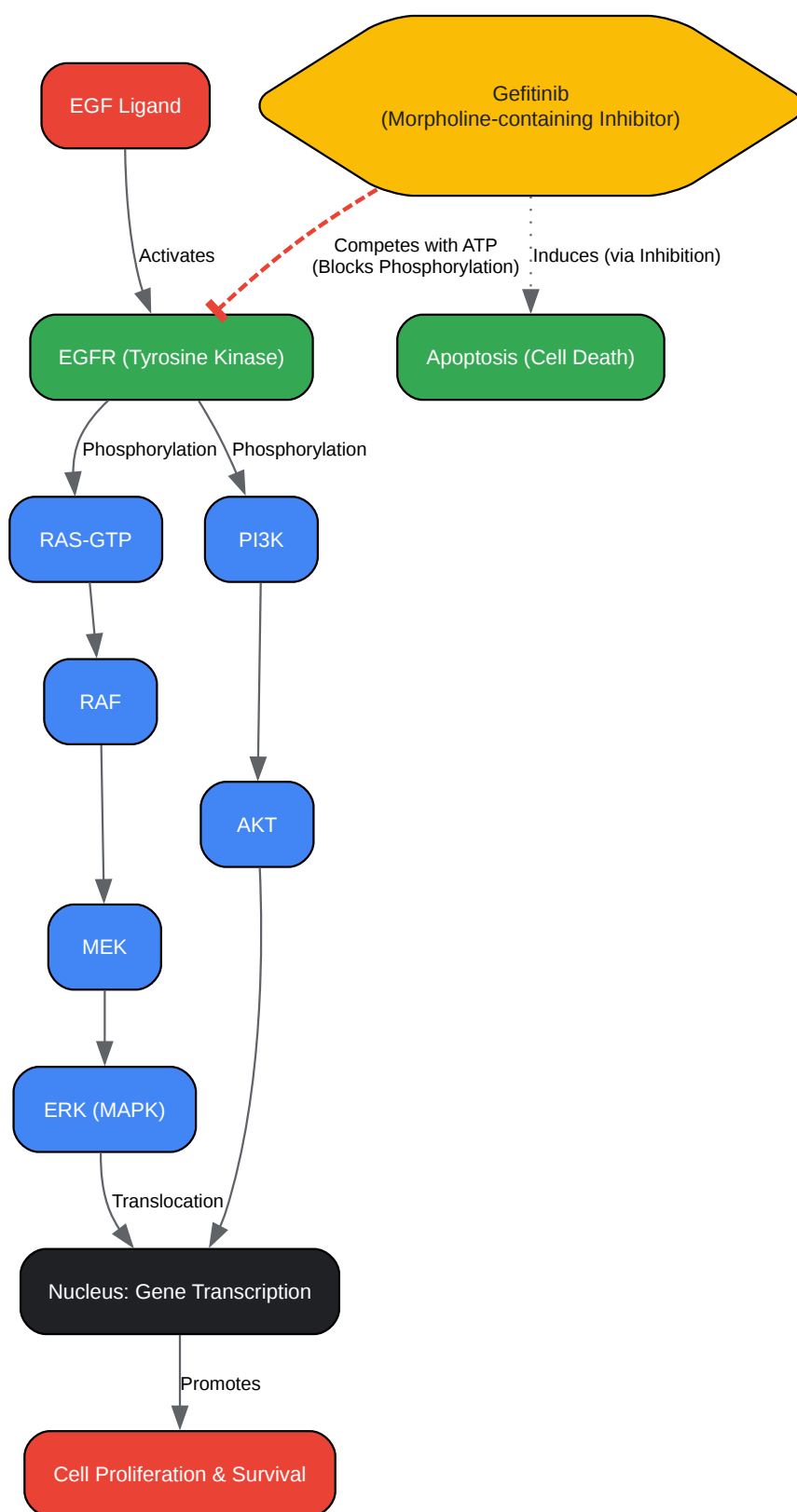
Case Study: Reboxetine[6]

- Target: Norepinephrine Transporter (NET).

- **Morpholine Role:** The morpholine ring provides the essential basic nitrogen for salt bridge formation with the transporter protein (Asp residue), while the ether oxygen creates a secondary anchor point, locking the molecule in a bioactive conformation.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the signaling pathway inhibition by a morpholine-containing EGFR inhibitor (like Gefitinib) and the downstream effects on tumor cell proliferation.



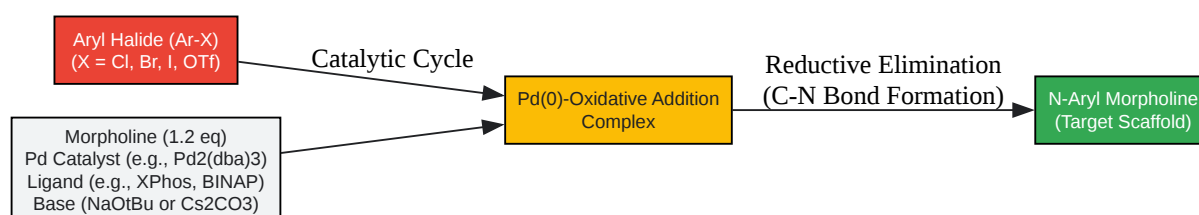
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Figure 1: Mechanism of Action of Gefitinib.[7][8] The morpholine-containing small molecule competitively inhibits the ATP binding site of EGFR, halting downstream RAS/RAF/MEK and PI3K/AKT signaling cascades.

Part 4: Synthetic Strategies & Protocols

Integrating a morpholine ring into an aryl scaffold is a critical step in lead optimization. The most robust method is the Buchwald-Hartwig Amination.[1]

Synthetic Workflow Visualization



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Figure 2: General workflow for the Palladium-catalyzed Buchwald-Hartwig amination to synthesize N-aryl morpholines.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: Synthesis of N-(4-methoxyphenyl)morpholine from 4-bromoanisole.

Reagents:

- 4-Bromoanisole (1.0 mmol)
- Morpholine (1.2 mmol)
- (2 mol%)
- XPhos (4 mol%) or BINAP (4 mol%)
- Sodium tert-butoxide (NaOtBu) (1.4 mmol)

- Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

- Inert Atmosphere Prep: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.
- Catalyst Pre-complexation: Add $\text{Pd}(\text{P}(\text{t}\text{Bu})\text{Ph})\text{Cl}_2$, Ligand (XPhos), and NaOtBu to the vial.
- Substrate Addition: Add the aryl halide (4-bromoanisole) and morpholine.
 - Note: If the aryl halide is liquid, add it via syringe after the solvent.
- Solvation: Add anhydrous Toluene (5 mL/mmol).
- Degassing: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (critical for Pd cycle longevity).
- Reaction: Seal the vessel and heat to 100°C for 12–16 hours (or 110°C for 30 mins in a microwave reactor).
- Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash with Ethyl Acetate.
- Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (Hexane:EtOAc gradient).

Validation Check:

- TLC: Monitor disappearance of starting aryl halide.
- NMR: Look for the characteristic morpholine peaks: ~3.8 ppm (triplet, 4H, H_a) and ~3.1 ppm (triplet, 4H, H_b).

Part 5: Biological Assay Protocol

Metabolic Stability Assay (Microsomal Stability)

Objective: Determine if the morpholine substitution effectively blocks metabolic clearance compared to a piperidine analog.

Materials:

- Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.
- NADPH Regenerating System (Mg , Glucose-6-phosphate, G6P Dehydrogenase, NADP+).
- Test Compound (1 μ M final concentration).

Protocol:

- Pre-incubation: Mix microsomes (0.5 mg/mL final) with Phosphate Buffer (pH 7.4) and Test Compound at 37°C for 5 minutes.
- Initiation: Add NADPH regenerating system to start the reaction.
- Sampling: At time points
minutes, remove aliquots (50 μ L).
- Quenching: Immediately add to 150 μ L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
- Analysis: Centrifuge at 4000 rpm for 20 mins. Analyze supernatant via LC-MS/MS.
- Calculation: Plot $\ln(\%$ remaining) vs. time. The slope
gives
.
 - Success Criteria: A morpholine analog should exhibit a

> 30 minutes for a lead-like compound.

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